Benzyl 3-aminopropanoate
Overview
Description
Synthesis Analysis
The synthesis of Benzyl 3-aminopropanoate and its derivatives often involves complex reactions that provide insights into its chemical behavior and potential applications. For instance, efficient synthesis methods have been described for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are closely related to Benzyl 3-aminopropanoate, demonstrating the compound's versatility in synthesis reactions (Koseki, Yamada, & Usuki, 2011).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and theoretical studies, plays a crucial role in understanding the properties of Benzyl 3-aminopropanoate. Spectroscopic methods, such as IR, Raman, NMR, and X-ray diffraction, have been utilized to characterize compounds related to Benzyl 3-aminopropanoate, providing detailed information on their molecular geometry and electronic structure (İ. Koca et al., 2014).
Chemical Reactions and Properties
Benzyl 3-aminopropanoate undergoes various chemical reactions that highlight its reactivity and functional group transformations. Alkylation reactions, for example, have been performed using benzyl chloride as an alkylating agent, showcasing the compound's ability to form derivatives through nucleophilic substitution reactions (Tang Gui-hong, 2010).
Physical Properties Analysis
The physical properties of Benzyl 3-aminopropanoate, including melting points, solubility, and crystalline structure, are essential for its application in chemical synthesis and material science. Studies on related compounds have employed X-ray diffraction and crystallography to elucidate their solid-state structures, contributing to a deeper understanding of how molecular arrangements influence physical properties (L. Hwang et al., 2006).
Scientific Research Applications
Enantioselective Synthesis of Amino Acid Derivatives : It is used in the synthesis of 3-aminopropanoic acid derivatives, as a key component in creating beta-analogues of aromatic amino acids. These derivatives have applications in medicinal chemistry and asymmetric synthesis (Arvanitis et al., 1998).
Development of Fluorescent Chemical Sensors : In a study, a conjugate of Rhodamine B and benzyl 3-aminopropanoate (RBAP) was synthesized and characterized as a selective fluorescent chemical sensor for Sn2+ ions. Such sensors have potential applications in environmental monitoring and analytical chemistry (Bao et al., 2014).
Radical Addition Reactions : Benzyl 3-aminopropanoate is involved in radical addition reactions. For instance, its reaction with homoallylic gallium or indium species has been studied for the formation of cyclopropane derivatives, which are significant in organic synthesis (Usugi et al., 2002).
Synthesis of Amino Acid Derivatives for Peptide Modification : A novel amino acid derivative involving benzyl 3-aminopropanoate was synthesized for use in peptide modification and live cell labeling. This illustrates its application in biochemistry and cell biology (Ni et al., 2015).
Asymmetric Synthesis of β-Pyridyl-β-Amino Acid Derivatives : The compound was used in the asymmetric synthesis of specific amino acid derivatives, which are valuable in the development of pharmaceuticals and chiral building blocks (Bull et al., 2002).
Preparation of Photoinitiators for Ultraviolet-Curable Coatings : It plays a role in synthesizing copolymeric systems with photoinitiator properties, used in ultraviolet-curable coatings, highlighting its relevance in materials science and polymer chemistry (Angiolini et al., 1997).
Synthesis of Chiral Acyl Donors : Benzyl 3-aminopropanoate has been used in the synthesis of chiral acyl donors, showcasing its application in stereoselective organic synthesis and pharmaceutical research (García-Urdiales et al., 2009).
Safety And Hazards
Benzyl 3-aminopropanoate hydrochloride has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Benzyl 3-aminopropanoate has potential applications in the development of selective fluorescent chemical sensors. A derivative of this compound has been shown to exhibit high selectivity and excellent sensitivity for Sn 2+ ions in the presence of many other metal cations . This suggests potential future directions in the field of chemical sensor development.
properties
IUPAC Name |
benzyl 3-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCPUBPPUIWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360470 | |
Record name | benzyl beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminopropanoate | |
CAS RN |
14529-00-1 | |
Record name | benzyl beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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